molecular formula C15H15N3O B3866590 N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide

N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide

Cat. No.: B3866590
M. Wt: 253.30 g/mol
InChI Key: KUOPGUYWAUMCRG-LICLKQGHSA-N
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Description

N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide is a compound belonging to the class of hydrazones, which are known for their diverse biological activitiesHydrazones are typically formed by the condensation of hydrazides with aldehydes or ketones, and they exhibit a wide range of biological activities including antifungal, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide typically involves the condensation of pyridine-3-carbohydrazide with an appropriate aldehyde or ketone. One common method involves the reaction of pyridine-3-carbohydrazide with 2-phenylpropanal in the presence of a catalytic amount of acid, such as sulfuric acid, in an ethanol solvent . The reaction mixture is refluxed, and the progress is monitored using thin-layer chromatography (TLC). After completion, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield hydrazines, and substitution may yield various substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenyl group enhances its ability to interact with biological targets, making it more effective as an antimicrobial agent compared to its analogs .

Properties

IUPAC Name

N-[(E)-2-phenylpropylideneamino]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-12(13-6-3-2-4-7-13)10-17-18-15(19)14-8-5-9-16-11-14/h2-12H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOPGUYWAUMCRG-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=NNC(=O)C1=CN=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=N/NC(=O)C1=CN=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide
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N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide
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N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide
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N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide
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N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide
Reactant of Route 6
N'-[(1E)-2-phenylpropylidene]pyridine-3-carbohydrazide

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